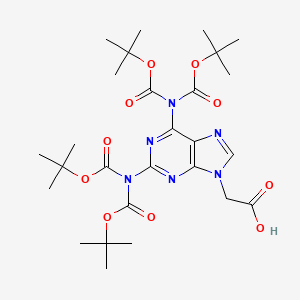

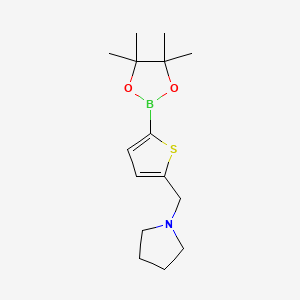

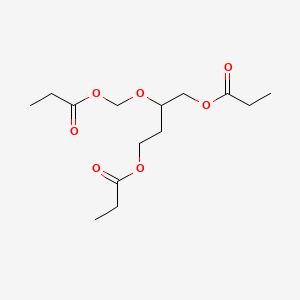

2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R)-2,6-bis [ (tert-butoxycarbonyl)amino]hexanoic acid” and “(S)-2,6-Bis ( (tert-butoxycarbonyl)amino)hexanoic acid” are polypeptide derivatives . They can be used to synthesize multifunctional amphiphilic peptide dendrimers, which can serve as nonviral gene vectors .

Synthesis Analysis

These compounds can participate in organic synthesis to produce a substance that can increase the luminescence intensity of alkaline phosphatase substrates .Molecular Structure Analysis

The molecular weight of these compounds is 346.42 . The IUPAC name for the (2R)-isomer is “(2R)-2,6-bis [ (tert-butoxycarbonyl)amino]hexanoic acid” and for the (S)-isomer is "(S)-2,6-Bis ( (tert-butoxycarbonyl)amino)hexanoic acid" .Chemical Reactions Analysis

These compounds can participate in organic synthesis .Physical And Chemical Properties Analysis

These compounds appear as a white solid or liquid . They have a molecular weight of 346.42 .Aplicaciones Científicas De Investigación

Polymerization and Material Science : Sutthasupa et al. (2007) described the synthesis and polymerization of amino acid-derived norbornene diester derivatives, including compounds related to the tert-butoxycarbonyl functionality. This study is significant in the field of polymer science, particularly for the development of novel polymeric materials (Sutthira Sutthasupa, Kayo Terada, F. Sanda, T. Masuda, 2007).

Synthesis of Non-Natural Alpha-Amino Acids : Constantinou-Kokotou et al. (2001) developed a method for synthesizing enantiopure non-natural alpha-amino acids using a key intermediate related to the tert-butoxycarbonyl group. This research is vital for the synthesis of complex amino acids and peptides (V. Constantinou-Kokotou, V. Magrioti, T. Markidis, G. Kokotos, 2001).

Coordination Chemistry and Bioinorganic Modeling : Beck et al. (2001) studied the coordination properties of bis(3,5-dialkylpyrazol-1-yl)acetic acids towards metal ions, providing insights into bioinorganic models of enzymes and oxidases. This research is significant for understanding metal ion interactions in biological systems (Alexander D. Beck, B. Weibert, N. Burzlaff, 2001).

Organic Synthesis and Pharmaceutical Applications : Dai et al. (2013) described an improved method for synthesizing penciclovir, an antiviral drug, using a compound related to the tert-butoxycarbonyl group. This research contributes to the field of pharmaceutical synthesis and drug development (Li-yan Dai, Qiuyi Shi, Jing Zhang, Xiao-zhong Wang, Ying-qi Chen, 2013).

Development of Biomedical Ligands : Anelli et al. (1999) used tert-butoxycarbonyl-protected amino acids for preparing bifunctional DTPA-like ligands. These ligands are useful in chelating metal ions for medical applications, such as in imaging and therapy (P. Anelli, F. Fedeli, O. Gazzotti, L. Lattuada, G. Lux, F. Rebasti, 1999).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2,6-bis[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N6O10/c1-24(2,3)40-20(36)32(21(37)41-25(4,5)6)18-16-17(31(14-28-16)13-15(34)35)29-19(30-18)33(22(38)42-26(7,8)9)23(39)43-27(10,11)12/h14H,13H2,1-12H3,(H,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCDCBDYVFJUFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC(=NC2=C1N=CN2CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597831.png)

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)

![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)